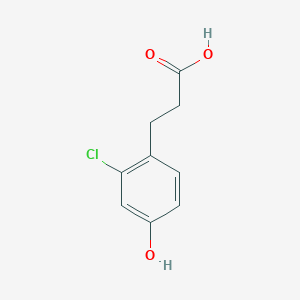

3-(2-Chloro-4-hydroxyphenyl)propanoic acid

CAS No.: 1261449-78-8

Cat. No.: VC5961227

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261449-78-8 |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 |

| IUPAC Name | 3-(2-chloro-4-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5,11H,2,4H2,(H,12,13) |

| Standard InChI Key | LOJJVRRZPPSJAH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1O)Cl)CCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 3-(2-chloro-4-hydroxyphenyl)propanoic acid under IUPAC guidelines, reflecting the propanoic acid chain attached to the phenyl ring at position 3, with chlorine and hydroxyl groups at positions 2 and 4, respectively. Alternative designations include benzenepropanoic acid (2-chloro-4-hydroxy-) and the CAS registry number 1261449-78-8.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₃ | |

| Molecular Weight | 200.62 g/mol | |

| InChI Key | LOJJVRRZPPSJAH-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1O)Cl)CCC(=O)O | |

| PubChem CID | 82267707 |

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, stereochemistry becomes relevant in derivatives such as (S)-2-amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid, where an amino group introduces chirality . The parent compound’s planar aromatic system allows for π-π stacking interactions, which are critical in ligand-receptor binding studies .

Synthesis and Manufacturing

Conventional Synthesis Routes

The synthesis typically involves Friedel-Crafts acylation or alkylation of appropriately substituted phenolic precursors. For example, chlorination of 4-hydroxyphenylpropanoic acid derivatives using reagents like sulfuryl chloride (SO₂Cl₂) can introduce the chlorine substituent. A patent (EP1687250A1) describes enantioselective methods for producing optically active phenylpropanoic acids via enzymatic resolution or chiral catalysts, though adaptations would be required for this specific derivative .

Industrial-Scale Production

Industrial synthesis emphasizes cost efficiency and scalability. One approach involves:

-

Hydroxylation: Introducing the hydroxyl group via electrophilic substitution.

-

Chlorination: Directed chlorination using Lewis acids like FeCl₃.

-

Chain Elongation: Propanoic acid side-chain installation through Michael addition or malonic ester synthesis .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s melting point remains unspecified in available literature, but analogues like 3-(4-chloro-3-methylphenyl)propionic acid melt at 249°C , suggesting similar thermal stability. The hydroxyl group enhances hydrogen-bonding capacity, impacting crystallinity and solubility .

Solubility and Partitioning

Applications in Pharmaceutical and Chemical Research

Drug Intermediate Synthesis

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors. Its chloro and hydroxyl groups are amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures .

Biological Activity

Derivatives like 3-chlorotyrosine, a halogenated amino acid, are studied for their role in oxidative stress biomarkers . While the parent compound lacks direct bioactivity, its metabolites may interact with enzymatic targets such as cyclooxygenase (COX) .

Comparison with Structural Analogues

Table 2: Property Comparison of Phenylpropanoic Acid Derivatives

Chlorine substitution enhances electrophilicity, enabling nucleophilic aromatic substitution, while hydroxyl groups improve water solubility .

Challenges and Future Directions

Analytical Characterization

Limited solubility data and absence of crystallographic structures hinder formulation studies. Advanced techniques like X-ray diffraction and HPLC-MS are recommended for purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume